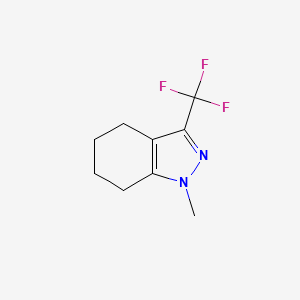

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-14-7-5-3-2-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLJDHZZLLJTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Trifluoromethylation of 1-Methylindazole

One common approach involves the trifluoromethylation of preformed 1-methylindazole using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a base like tetrabutylammonium fluoride (TBAF). This method selectively introduces the trifluoromethyl group at the 3-position of the indazole ring under mild conditions.

-

- Starting material: 1-methylindazole

- Reagent: trifluoromethyltrimethylsilane

- Base: tetrabutylammonium fluoride

- Solvent: tetrahydrofuran (THF) or similar organic solvents

- Temperature: ambient to mild heating

-

- High regioselectivity for the 3-position

- Mild reaction conditions preserve the tetrahydro ring system

- Good yields reported

-

- Requires handling of moisture-sensitive reagents

- Base and solvent choice critical for selectivity and yield

Synthesis via Hydrazine Cyclization of Fluorinated Ketones

An alternative route is the cyclization of trifluoromethylated cyclohexanone derivatives with hydrazine to form the tetrahydroindazole ring system.

-

- Preparation of trifluoromethyl-substituted cyclohexanone intermediate

- Reaction with hydrazine hydrate under reflux in toluene or similar solvents

- Formation of the tetrahydroindazole ring by cyclization

-

- This method allows introduction of the trifluoromethyl group prior to ring closure

- Yields vary depending on the purity of intermediates and reaction times

- Often used when direct trifluoromethylation is challenging

Metal-Catalyzed Cross-Coupling and Subsequent Alkylation

A multi-step synthetic strategy includes:

- Halogenation: Iodination or bromination of the indazole ring at the 3-position.

- Cross-Coupling: Suzuki or related palladium-catalyzed cross-coupling with trifluoromethylated aryl boronic acids or equivalents.

- N-Methylation: Alkylation of the N1 nitrogen with methylating agents such as methyl iodide or methyl chloride.

This approach is supported by literature on indazole derivatives and allows for structural diversification.

-

- Transition metal catalysts (Pd, Cu)

- Bases such as potassium carbonate or tripotassium phosphate

- Solvents: dipolar aprotic solvents (DMF, DMSO) or alcohols

- Temperature: reflux or elevated temperatures

-

- Enables regioselective introduction of trifluoromethyl groups

- Compatible with various substituents

-

- Multi-step process requiring purification at each step

- Use of expensive catalysts and ligands

One-Pot Processes Using Transition Metal Catalysis

Recent advances include environmentally friendly one-pot syntheses that combine the reaction of 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine in the presence of copper catalysts and bases such as tripotassium phosphate, followed by in situ conversion to hydrochloride salts.

-

- Solvent-free or minimal solvent conditions

- Use of green chemistry principles to reduce waste

- High yields (~50% isolated yield for related intermediates)

- Suitable for scale-up

-

- Stirring of reactants under inert atmosphere

- Addition of copper(I) iodide and 8-hydroxyquinoline as ligand

- Heating to reflux (e.g., in n-butanol) for extended times (20+ hours)

- Workup includes filtration, washing, crystallization

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Direct trifluoromethylation | 1-methylindazole, TMS-CF3, TBAF, THF | Regioselective, mild conditions | Moderate to High | Sensitive reagents, moisture control |

| Hydrazine cyclization | Trifluoromethylated cyclohexanone, hydrazine | Good for pre-introduced CF3 group | Variable (up to 80%) | Multi-step, requires purified intermediates |

| Metal-catalyzed cross-coupling | Pd/Cu catalysts, halogenated indazole, boronic acids, bases | Versatile, regioselective | Moderate | Multi-step, costly catalysts |

| One-pot copper-catalyzed | 3-bromo-5-trifluoromethylaniline, 4-methylimidazole, CuI, base | Green chemistry, scalable | ~50% (isolated) | Long reaction times, crystallization step |

Detailed Research Findings and Notes

Structural Characterization: Fluorinated indazoles, including trifluoromethyl derivatives, have been characterized by multinuclear NMR and X-ray crystallography, confirming regioselectivity and ring integrity after synthesis.

Reaction Optimization: The choice of base and ligand in metal-catalyzed methods significantly affects yield and regioselectivity. For example, tripotassium phosphate and 8-hydroxyquinoline ligands in copper-catalyzed reactions improve outcomes.

Environmental Considerations: Recent patents emphasize solvent-free or minimal solvent conditions and the use of green chemistry principles to reduce hazardous waste and improve cost-effectiveness.

Alternative Routes: Some synthetic routes employ the alkylation of 3-iodoindazole followed by Suzuki coupling to introduce trifluoromethylated aryl groups, allowing late-stage functionalization.

Analyse Chemischer Reaktionen

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synthesis: Synthesized via multi-step reactions starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate, with modifications to introduce thioether or sulfonyl groups at the 5-position of the oxadiazole ring.

- Characterization : Confirmed via ¹H NMR, ¹³C NMR, and HRMS data, with X-ray crystallography validating structural integrity in derivatives.

- Applications : Primarily explored as a pesticidal and herbicidal agent, with derivatives showing inhibition of fungal pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking studies highlight interactions with succinate dehydrogenase (SDH), a key enzyme in fungal respiration.

Comparison with Structural Analogs

The compound’s biological activity and physicochemical properties are influenced by substituents on the oxadiazole or indazole rings. Below is a comparative analysis with structurally related compounds (Table 1).

Table 1: Key Analogs and Their Properties

Biologische Aktivität

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

- Molecular Formula : C8H9F3N

- Molecular Weight : 190.166 g/mol

- Melting Point : 121.9 °C

- Boiling Point : 255.6 °C (predicted)

- Density : 1.345 g/cm³ (predicted)

- LogP : 2.30730 (indicating moderate lipophilicity)

Anticancer Properties

Research has indicated that indazole derivatives exhibit significant anticancer activity. For instance, compounds containing the indazole scaffold have been shown to inhibit various kinases associated with cancer proliferation. In particular:

- Inhibition of Kinases : Several studies have reported that indazole derivatives can selectively inhibit kinases such as CHK1, CDK2, and BRAF. For example, a related compound demonstrated an IC50 of 8.3 nM against HL60 cell lines and 1.3 nM against HCT116 cell lines .

Anti-inflammatory Effects

Indazole derivatives have also been evaluated for their anti-inflammatory properties:

- A study identified several indazole-based compounds that displayed significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be influenced by various substituents on the indazole ring:

- Fluorine Substituents : The presence of trifluoromethyl groups has been associated with increased potency against certain cancer cell lines .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a series of indazole derivatives, including those similar to 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole. Results indicated that these compounds could effectively delay tumor growth in xenograft models while maintaining acceptable safety profiles in mice .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibition properties of various indazole derivatives. The study revealed that specific modifications to the indazole structure could enhance selectivity towards kinases involved in tumor growth regulation .

Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Values (nM) |

|---|---|---|

| Anticancer Activity | HL60 Cell Line | 8.3 |

| HCT116 Cell Line | 1.3 | |

| Anti-inflammatory | Various Targets | Comparable to Diclofenac |

| Kinase Inhibition | CHK1, CDK2, BRAF | Varies by compound |

Q & A

Q. Key Challenges :

- Byproduct Formation : Competing reactions during trifluoromethylation may yield regioisomers; HPLC or column chromatography is recommended for separation .

- Hydrogenation Side Reactions : Partial saturation of the indazole ring can occur; monitor reaction progress via ¹⁹F NMR to confirm selectivity .

Structural Confirmation and Analytical Techniques

Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound? A:

- ¹H/¹³C NMR : Assign peaks for the methyl group (δ ~2.5 ppm, singlet) and CF₃ (δ ~120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group at m/z 97) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30) to detect impurities (<0.5% area) .

Biological Activity Profiling (Basic)

Q: How can researchers design preliminary assays to evaluate the biological activity of this compound? A:

- Target Selection : Prioritize kinases (e.g., JAK2, CDK2) or GPCRs, as indazole derivatives often modulate these targets .

- In Vitro Assays :

- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: What strategies optimize the trifluoromethyl group’s role in enhancing target binding affinity? A:

- Comparative Analog Synthesis : Prepare analogs with Cl, Br, or CH₃ substituents at the 3-position .

- Computational Docking : Use AutoDock Vina to model interactions between CF₃ and hydrophobic pockets (e.g., ATP-binding sites) .

- Thermodynamic Profiling : Measure ΔG binding via ITC (Isothermal Titration Calorimetry) to quantify CF₃ contributions to entropy/enthalpy .

Q. Example SAR Table :

| Substituent (Position 3) | IC₅₀ (JAK2, nM) | LogP |

|---|---|---|

| CF₃ | 12 ± 2 | 2.8 |

| Cl | 45 ± 5 | 2.1 |

| CH₃ | 120 ± 10 | 1.9 |

Data Contradictions in Pharmacological Studies

Q: How should researchers address discrepancies in reported IC₅₀ values across studies? A:

- Standardize Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and buffer pH (7.4) .

- Validate Compound Integrity : Re-test batches with divergent results using LC-MS and NMR .

- Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability in synthesis .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in laboratory settings? A:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (irritation risk per ).

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: Computational Modeling for Mechanism Elucidation

Q: How can molecular dynamics (MD) simulations clarify the compound’s mechanism of action? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.